molecular formula C17H16FNO3 B14525696 4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid CAS No. 62665-53-6

4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid

Cat. No.: B14525696
CAS No.: 62665-53-6
M. Wt: 301.31 g/mol
InChI Key: CBTCVZKBCYVGEU-UHFFFAOYSA-N
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Description

It is recognized for its anticonvulsant properties and functions as a GABA receptor agonist . This compound has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid involves several steps. One common method includes the reaction of 4-chlorophenyl with 3-fluoro-6-oxocyclohexa-2,4-dien-1-ylidene to form an intermediate. This intermediate is then reacted with butanoic acid under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid involves its interaction with GABA receptors. As a GABA receptor agonist, it enhances the inhibitory effects of GABA neurotransmission, leading to reduced neuronal excitability and anticonvulsant effects . The molecular targets include GABA_A and GABA_B receptors, which play crucial roles in regulating synaptic transmission and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-Fluoro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanoic acid is unique due to its specific structure, which allows it to interact with GABA receptors effectively. Its ability to cross the blood-brain barrier and its metabolic stability make it a valuable compound for therapeutic applications.

Properties

CAS No.

62665-53-6

Molecular Formula

C17H16FNO3

Molecular Weight

301.31 g/mol

IUPAC Name

4-[[(5-fluoro-2-hydroxyphenyl)-phenylmethylidene]amino]butanoic acid

InChI

InChI=1S/C17H16FNO3/c18-13-8-9-15(20)14(11-13)17(12-5-2-1-3-6-12)19-10-4-7-16(21)22/h1-3,5-6,8-9,11,20H,4,7,10H2,(H,21,22)

InChI Key

CBTCVZKBCYVGEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O

Origin of Product

United States

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